molecular formula C31H44O4 B1263518 Macrolactin U

Macrolactin U

Cat. No. B1263518
M. Wt: 480.7 g/mol
InChI Key: RGBYWZNUGLOERG-SLDLAKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrolactin U is a natural product found in Jeotgalibacillus marinus with data available.

Scientific Research Applications

Antibacterial Properties and Soil Microbial Community Influence

Macrolactin has been identified as an efficient antibacterial agent against various pathogens. A study focused on the application of macrolactin to soil showed that it altered the soil bacterial community, reduced the α-diversity, and changed the relative abundance of microbes at both the phylum and genus level. Interestingly, the application of macrolactin also affected the population of native bacteria capable of producing macrolactin, indicating a significant impact on the soil microbial ecosystem (Yuan et al., 2016).

Pharmacological Potential

Macrolactin's pharmacological potential, particularly its anti-infectious and antiviral activities, has been explored in various studies. One research highlighted the increased production of macrolactin A by a marine bacterium, showcasing its application potential in pharmaceuticals (Chen et al., 2013).

Antitumor and Anti-inflammatory Activities

Inhibition of SARS-CoV-2 Protease

Macrolactin A has been identified as a potential inhibitor of the protease activity in SARS-CoV-2, the virus responsible for COVID-19. In silico screening and extensive analysis including molecular docking and dynamics simulations have suggested its efficacy as a therapeutic inhibitor against the virus, indicating a promising avenue for further in vitro and in vivo validations (Bharadwaj et al., 2021).

Antiangiogenic and Anticancer Activities

Macrolactin A and its derivatives have been studied for their antiangiogenic activities. They have shown inhibitory effects on angiogenesis and cancer cell invasion, suggesting their potential as drug candidates for treating cancer and chronic inflammatory diseases associated with abnormal angiogenesis (Kang et al., 2012). Further studies have demonstrated that the antiangiogenic effect of macrolactin compounds is mediated through the inhibition of class I PI3K activity and its signaling pathways, reinforcing their potential application in treating diseases associated with angiogenesis (Kang et al., 2015).

properties

Product Name

Macrolactin U

Molecular Formula

C31H44O4

Molecular Weight

480.7 g/mol

IUPAC Name

(2S,3S)-2-[(2Z,4Z,6E,11E,13Z,19E)-10,16-dihydroxy-11,19-dimethyldocosa-2,4,6,11,13,19,21-heptaenyl]-3,4-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C31H44O4/c1-6-16-24(2)21-22-28(32)18-15-14-17-25(3)29(33)19-12-10-8-7-9-11-13-20-30-27(5)26(4)23-31(34)35-30/h6-11,13-17,23,27-30,32-33H,1,12,18-22H2,2-5H3/b9-7-,10-8+,13-11-,15-14-,24-16+,25-17+/t27-,28?,29?,30-/m0/s1

InChI Key

RGBYWZNUGLOERG-SLDLAKAUSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)C=C1C)C/C=C\C=C/C=C/CCC(/C(=C/C=C\CC(CC/C(=C/C=C)/C)O)/C)O

Canonical SMILES

CC1C(OC(=O)C=C1C)CC=CC=CC=CCCC(C(=CC=CCC(CCC(=CC=C)C)O)C)O

synonyms

macrolactin U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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